molecular formula C13H20O5 B14019020 Oxolan-2-ylmethyl 1-acetyloxycyclopentane-1-carboxylate CAS No. 6946-60-7

Oxolan-2-ylmethyl 1-acetyloxycyclopentane-1-carboxylate

Katalognummer: B14019020
CAS-Nummer: 6946-60-7
Molekulargewicht: 256.29 g/mol
InChI-Schlüssel: KVVOWMFVJIPGKY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Oxolan-2-ylmethyl 1-acetyloxycyclopentane-1-carboxylate is a chemical compound with a complex structure that includes both oxolane and cyclopentane rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Oxolan-2-ylmethyl 1-acetyloxycyclopentane-1-carboxylate typically involves the reaction of oxolan-2-ylmethyl with 1-acetyloxycyclopentane-1-carboxylate under specific conditions. One common method involves the use of phase-transfer catalysis to facilitate the reaction between the two components . The reaction conditions often include the use of solvents such as ethanol and catalysts like sodium hydroxide to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced techniques such as microreactors can enhance the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

Oxolan-2-ylmethyl 1-acetyloxycyclopentane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Wissenschaftliche Forschungsanwendungen

Oxolan-2-ylmethyl 1-acetyloxycyclopentane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials .

Wirkmechanismus

The mechanism of action of Oxolan-2-ylmethyl 1-acetyloxycyclopentane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Oxolan-2-ylmethyl 1-acetyloxycyclopentane-1-carboxylate is unique due to its combination of oxolane and cyclopentane rings, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Eigenschaften

CAS-Nummer

6946-60-7

Molekularformel

C13H20O5

Molekulargewicht

256.29 g/mol

IUPAC-Name

oxolan-2-ylmethyl 1-acetyloxycyclopentane-1-carboxylate

InChI

InChI=1S/C13H20O5/c1-10(14)18-13(6-2-3-7-13)12(15)17-9-11-5-4-8-16-11/h11H,2-9H2,1H3

InChI-Schlüssel

KVVOWMFVJIPGKY-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)OC1(CCCC1)C(=O)OCC2CCCO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.